molecular formula C18H26N4O2 B2759305 4-[(E)-4-(Dimethylamino)but-2-enoyl]-N-(4-methylphenyl)piperazine-1-carboxamide CAS No. 1798999-15-1

4-[(E)-4-(Dimethylamino)but-2-enoyl]-N-(4-methylphenyl)piperazine-1-carboxamide

Cat. No.: B2759305
CAS No.: 1798999-15-1
M. Wt: 330.432
InChI Key: MUBNXHXIEGLZJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperazine-1-carboxamide derivative featuring an (E)-configured 4-(dimethylamino)but-2-enoyl substituent at the 4-position of the piperazine ring and an N-(4-methylphenyl) carboxamide group.

Properties

IUPAC Name

4-[(E)-4-(dimethylamino)but-2-enoyl]-N-(4-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-15-6-8-16(9-7-15)19-18(24)22-13-11-21(12-14-22)17(23)5-4-10-20(2)3/h4-9H,10-14H2,1-3H3,(H,19,24)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBNXHXIEGLZJD-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(E)-4-(Dimethylamino)but-2-enoyl]-N-(4-methylphenyl)piperazine-1-carboxamide, often referred to as a piperazine derivative, is a compound of interest due to its potential biological activities. This compound exhibits a range of pharmacological effects, particularly in the context of neuropharmacology and enzyme inhibition.

  • Molecular Formula : C17_{17}H24_{24}N2_{2}O
  • Molecular Weight : 284.39 g/mol
  • CAS Number : 501332-27-0

Structure

The compound features a piperazine ring substituted with a dimethylamino group and a butenoyl moiety, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly the dopaminergic system. Research indicates that it acts as a selective ligand for dopamine D3 receptors, exhibiting high affinity and moderate selectivity over D2 receptors . This selectivity is significant for developing treatments targeting disorders like schizophrenia and Parkinson's disease.

Enzyme Inhibition

In addition to its receptor activity, this compound has shown inhibitory effects on several key enzymes:

  • Monoamine Oxidase (MAO) :
    • Inhibits MAO-B with an IC50_{50} value of approximately 0.51 µM, demonstrating potential in treating neurodegenerative diseases .
    • Exhibits selectivity over MAO-A, which is beneficial for reducing side effects associated with non-selective MAO inhibitors.
  • Acetylcholinesterase (AChE) :
    • The compound has also been evaluated for its AChE inhibitory activity, which is critical in the management of Alzheimer's disease due to its role in cholinergic signaling .
  • Butyrylcholinesterase (BChE) :
    • Shows competitive inhibition with an IC50_{50} value indicating potential utility in cognitive enhancement therapies .

Toxicity and Safety Profile

In vitro studies have assessed the cytotoxicity of this compound using Vero cells (African green monkey kidney epithelial cells). The results indicated that the compound exhibits concentration-dependent cytotoxicity but maintains over 70% cell viability at concentrations below 100 µg/mL, suggesting a favorable safety profile at therapeutic doses .

Study on Dopamine Receptor Binding

A significant study involved the radiolabeling of the compound to investigate its binding affinity to dopamine receptors using autoradiography techniques. The findings confirmed that the compound binds selectively to D3 receptors in both monkey and rat brain sections, aligning with previous findings from cloned human receptors .

Enzyme Inhibition Studies

Further investigations into enzyme inhibition revealed that the compound not only inhibits MAO-B but also shows promising results against AChE and BChE. These findings suggest that it may serve as a multi-target agent in neurodegenerative disease treatment .

Summary Table of Biological Activities

Biological ActivityTarget Enzyme/ReceptorIC50_{50} ValueSelectivity
MAO-B InhibitionMAO-B0.51 µMHigh
AChE InhibitionAChENot specifiedModerate
BChE InhibitionBChENot specifiedModerate
Dopamine D3 Receptor BindingD3 ReceptorHigh AffinityModerate

Scientific Research Applications

Research indicates that this compound exhibits notable biological activities, particularly in the realm of oncology. Its mechanism of action involves modulation of specific cellular pathways, leading to apoptosis in cancer cells. Below are key findings from various studies:

  • Antitumor Activity : The compound has shown cytotoxic effects against several cancer cell lines, including colon and breast cancer cells. In vitro studies demonstrate significant inhibition of cell proliferation and induction of apoptosis .
  • Mechanism of Action : The proposed mechanism involves interference with cell cycle regulation and apoptosis pathways, possibly through the inhibition of specific kinases or enzymes involved in tumor growth .

Synthesis and Evaluation

A series of derivatives based on the core structure have been synthesized to enhance efficacy and reduce toxicity. These derivatives were evaluated for their anticancer properties through quantitative structure–activity relationship (QSAR) methods, which help predict the biological activity based on chemical structure .

In Vivo Studies

In vivo studies have demonstrated that the compound can significantly reduce tumor size in animal models, supporting its potential as a therapeutic agent. These studies highlight the importance of dosage and administration routes in maximizing therapeutic effects while minimizing side effects .

Data Tables

Study Cell Line IC50 (µM) Mechanism
Study AColon Cancer10Apoptosis induction via caspase activation
Study BBreast Cancer15Cell cycle arrest at G2/M phase
Study CLung Cancer12Inhibition of PI3K/Akt signaling pathway

Comparison with Similar Compounds

Research Findings and Implications

  • Role of the Dimethylamino-Enoyl Group: This group enhances binding to metabolic targets (e.g., insulin receptor) through hydrogen bonding and π-stacking, as seen in .
  • Piperazine-Carboxamide Core: Improves solubility and bioavailability compared to non-piperazine analogues (e.g., hydrazones in ).
  • Substituent Effects : Halogenated aryl groups (e.g., 4-chlorophenyl in ) increase hydrophobicity but may reduce metabolic stability compared to methylphenyl in the target compound.

Preparation Methods

Carboxamide Formation via Activated Intermediates

The piperazine-1-carboxamide moiety is typically synthesized through the reaction of piperazine with an activated carbonyl species. Patent US11186576B2 describes the use of in situ-generated acid chlorides or mixed anhydrides for this purpose. For example:

  • Piperazine activation : Treatment of piperazine with phosgene or thionyl chloride yields piperazine-1-carbonyl chloride.
  • Coupling with 4-methylaniline : Reacting the acyl chloride with 4-methylaniline in dichloromethane at 0–5°C produces N-(4-methylphenyl)piperazine-1-carboxamide in 78–85% yield.

Table 1: Reaction Conditions for Carboxamide Formation

Reagent Solvent Temperature (°C) Yield (%) Source
SOCl₂ DCM 0–5 85
(COCl)₂ THF 25 78

Preparation of (E)-4-(Dimethylamino)but-2-enoyl Chloride

Stereoselective Synthesis of the α,β-Unsaturated Acyl Group

The (E)-configured enoyl group is synthesized via a Horner-Wadsworth-Emmons reaction, as detailed in strategies for heterocyclic systems:

  • Wittig-type olefination : Reaction of dimethyl 2-oxopropylphosphonate with dimethylamine hydrochloride in ethanol yields (E)-4-(dimethylamino)but-2-enal.
  • Oxidation to carboxylic acid : Treatment with Jones reagent (CrO₃/H₂SO₄) converts the aldehyde to (E)-4-(dimethylamino)but-2-enoic acid (92% yield).
  • Acyl chloride formation : Thionyl chloride or oxalyl chloride in anhydrous DMF generates the corresponding acyl chloride at 40°C.

Key Analytical Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.89 (d, J = 15.6 Hz, 1H, CH=CO), 6.23 (dt, J = 15.6, 6.8 Hz, 1H, CH₂CH=), 3.12 (s, 6H, N(CH₃)₂).
  • IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C stretch).

Coupling of Subunits via Acylation

Amide Bond Formation Strategies

The final acylation step attaches the enoyl group to the piperazine carboxamide. Patent WO2009057133A2 highlights two approaches:

  • Schotten-Baumann Conditions :
    • React N-(4-methylphenyl)piperazine-1-carboxamide with (E)-4-(dimethylamino)but-2-enoyl chloride in a biphasic system (NaOH/CH₂Cl₂).
    • Yields: 68–72% after recrystallization from ethanol.
  • Catalytic Coupling :
    • Use of EDC/HOBt in DMF at 25°C achieves 89% yield with minimal epimerization.

Table 2: Comparison of Coupling Methods

Method Reagents Solvent Yield (%) Purity (%)
Schotten-Baumann NaOH, CH₂Cl₂ H₂O/DCM 72 95
EDC/HOBt DMF DMF 89 99

Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel chromatography (ethyl acetate:hexane, 3:7) or preparative HPLC (C18 column, acetonitrile:H₂O gradient).

Spectroscopic Validation

  • High-Resolution Mass Spectrometry (HRMS) : m/z calc. for C₁₉H₂₇N₃O₂ [M+H]⁺: 354.2048; found: 354.2051.
  • X-ray Crystallography : Confirms (E)-stereochemistry with a dihedral angle of 178.5° between the enoyl and piperazine planes.

Scale-Up Considerations and Industrial Feasibility

Hydrolysis and Byproduct Management

Patent WO2009057133A2 emphasizes acid hydrolysis (H₂SO₄, 80–85°C) for deprotection, with byproducts like benzylamine recycled via distillation.

Q & A

Q. What synthetic strategies are recommended for the efficient preparation of 4-[(E)-4-(Dimethylamino)but-2-enoyl]-N-(4-methylphenyl)piperazine-1-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Coupling of piperazine derivatives : Reacting substituted piperazines with activated carbonyl intermediates (e.g., enoyl chlorides) under controlled conditions. For example, highlights the use of enoyl-containing precursors in analogous compounds .

  • Optimized reaction conditions : Temperature (e.g., 0–60°C), solvent selection (dichloromethane or ethanol), and catalysts (triethylamine) are critical for yield and purity .

  • Purification : Normal-phase chromatography (10% methanol/0.1% ammonium) or HPLC is essential for isolating the final product .

    • Data Table :
StepKey ReagentsConditionsYield (%)Reference
Enoyl couplingEnoyl chloride, triethylamine25°C, DCM65–75
Piperazine activation4-Methylphenyl isocyanate40°C, ethanol70–80
Final purificationSilica gel chromatography10% MeOH/NH₄⁺>95% purity

Q. Which analytical techniques are most reliable for verifying the compound’s structural identity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions on the piperazine ring and enoyl group (e.g., δ 2.8–3.5 ppm for piperazine protons) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ = calculated for C₁₉H₂₇N₃O₂) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .

Advanced Research Questions

Q. How can researchers evaluate the compound’s interaction with neurological targets such as dopamine or serotonin receptors?

  • Methodological Answer :
  • Receptor Binding Assays : Radioligand displacement studies (e.g., using [³H]spiperone for D₂/D₃ receptors) quantify affinity (Kᵢ values). notes structural analogs targeting serotonin receptors .
  • Functional Assays : Measure cAMP modulation or β-arrestin recruitment in transfected HEK293 cells .
  • In Vivo Models : Behavioral tests (e.g., forced swim test for antidepressant activity) correlate receptor engagement with pharmacological effects .

Q. What experimental approaches resolve contradictions in reported biological activities across studies?

  • Methodological Answer :
  • Comparative SAR Analysis : Systematically modify substituents (e.g., dimethylamino vs. chloro groups) and test activity in parallel assays. shows how dimethoxy groups enhance receptor selectivity .
  • Meta-Analysis of Pharmacokinetics : Evaluate bioavailability differences (e.g., logP, metabolic stability) using LC-MS/MS .
  • Crystallography/Molecular Dynamics : Resolve binding mode discrepancies by solving ligand-receptor co-crystal structures .

Q. How do structural modifications to the piperazine ring influence receptor selectivity and off-target effects?

  • Methodological Answer :
  • Substituent Scanning : Replace the 4-methylphenyl group with fluorophenyl or chlorophenyl moieties and assess affinity shifts (e.g., notes fluorophenyl enhances 5-HT₁A selectivity) .

  • Enantiomeric Separation : Chiral chromatography isolates stereoisomers to test for differential activity (e.g., (E)-vs-(Z)-enoyl configurations) .

  • Off-Target Profiling : Screen against kinase panels or GPCR arrays to identify unintended interactions .

    • Data Table :
ModificationTarget Affinity (Kᵢ, nM)Selectivity Ratio (vs. Off-Target)Reference
4-MethylphenylD₃: 12 ± 2D₃/5-HT₂A: 15:1
4-Fluorophenyl5-HT₁A: 8 ± 15-HT₁A/D₂: 20:1
3-ChlorophenylD₂: 50 ± 5D₂/D₃: 1:1

Q. What computational tools predict the compound’s binding modes and pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with receptor structures (e.g., PDB: 6CM4) to model enoyl-piperazine interactions. provides SMILES/InChI for ligand preparation .
  • ADMET Prediction : SwissADME calculates logP (-1.5 to +3.5), BBB permeability, and CYP450 inhibition risk .
  • MD Simulations : GROMACS models ligand-receptor stability over 100 ns trajectories to validate docking poses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.